Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-
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Overview
Description
Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- involves multiple steps. One common method includes the reaction of benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medical research. It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development. Its ability to interact with biological molecules also makes it useful in studying biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or resistance to degradation .
Mechanism of Action
The mechanism by which Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecules .
Comparison with Similar Compounds
- N,N’-Dibenzoyl-p-phenylenediamine
- 1,2-Dibenzamido benzene
- 1,4-Dibenzamido benzene
Comparison: Compared to these similar compounds, Benzamide, N,N’-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy- is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it more versatile in various applications, particularly in biological and medical research .
Properties
CAS No. |
653579-51-2 |
---|---|
Molecular Formula |
C22H20N2O8 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[[4-[[(3,4,5-trihydroxybenzoyl)amino]methyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20N2O8/c25-15-5-13(6-16(26)19(15)29)21(31)23-9-11-1-2-12(4-3-11)10-24-22(32)14-7-17(27)20(30)18(28)8-14/h1-8,25-30H,9-10H2,(H,23,31)(H,24,32) |
InChI Key |
QEYZZKKHJKHLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C(=C2)O)O)O)CNC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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